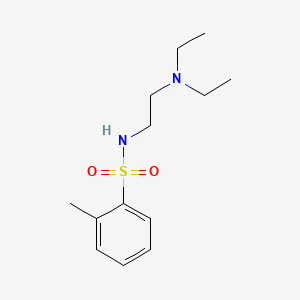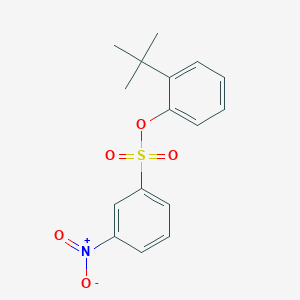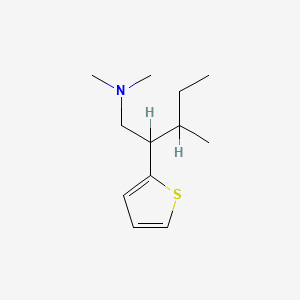
Diethyl methylphosphonotrithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl methylphosphonotrithioate is an organophosphorus compound with the molecular formula C5H13O2PS It is known for its unique chemical structure, which includes a phosphonothioate group
準備方法
Synthetic Routes and Reaction Conditions
Diethyl methylphosphonotrithioate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with methyl iodide in the presence of a base, such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of diethyl methylphosphonothioate. This intermediate can then be further reacted with sulfur to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps, such as distillation and recrystallization, are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Diethyl methylphosphonotrithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diethyl methylphosphonothioate oxide.
Reduction: Reduction reactions can convert the compound into diethyl methylphosphonothioate.
Substitution: Nucleophilic substitution reactions can replace the ethyl groups with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Diethyl methylphosphonothioate oxide.
Reduction: Diethyl methylphosphonothioate.
Substitution: Various alkyl or aryl derivatives of this compound.
科学的研究の応用
Diethyl methylphosphonotrithioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonothioate esters.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.
Industry: It is used in the production of pesticides and other agrochemicals.
作用機序
The mechanism of action of diethyl methylphosphonotrithioate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged nerve signal transmission. The compound’s phosphonothioate group is crucial for its binding to the enzyme’s active site, thereby blocking its function.
類似化合物との比較
Similar Compounds
Diethyl methylphosphonothioate: Similar in structure but lacks the additional sulfur atom.
Dimethyl methylphosphonothioate: Contains methyl groups instead of ethyl groups.
Diethyl ethylphosphonothioate: Contains an ethyl group instead of a methyl group.
Uniqueness
Diethyl methylphosphonotrithioate is unique due to its trithioate structure, which imparts distinct chemical and biological properties. The presence of three sulfur atoms enhances its reactivity and potential as an enzyme inhibitor compared to similar compounds with fewer sulfur atoms.
特性
CAS番号 |
31650-57-4 |
|---|---|
分子式 |
C5H13PS3 |
分子量 |
200.3 g/mol |
IUPAC名 |
bis(ethylsulfanyl)-methyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C5H13PS3/c1-4-8-6(3,7)9-5-2/h4-5H2,1-3H3 |
InChIキー |
YUHBLXIIPLMRPT-UHFFFAOYSA-N |
正規SMILES |
CCSP(=S)(C)SCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


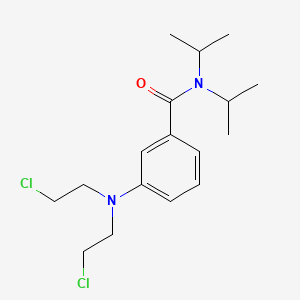
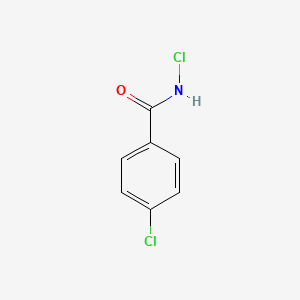
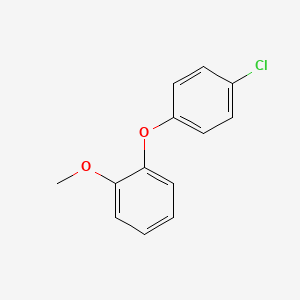
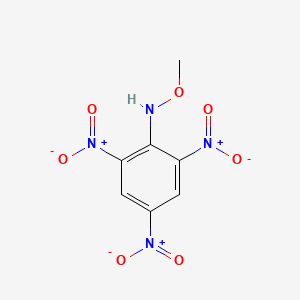
![4,4'-[Ethane-1,2-diylbis(oxy)]bis(2,2,6,6-tetramethylpiperidine)](/img/structure/B14693902.png)
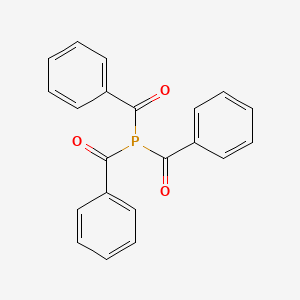
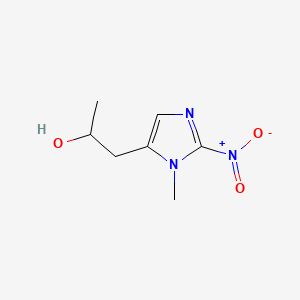
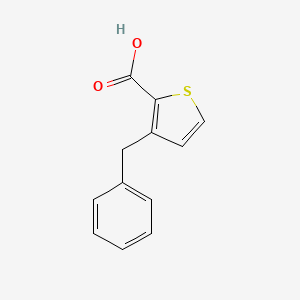
![2-[[4-(Dimethylamino)phenyl]methylideneamino]-5-ethoxyphenol](/img/structure/B14693921.png)
![Ethyl 4-[4-[[butan-2-yl(methyl)amino]diazenyl]phenyl]butanoate](/img/structure/B14693933.png)
